molecular formula C18H15N5O2 B11034987 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11034987
M. Wt: 333.3 g/mol
InChI Key: NMHRVLGGFMRWTB-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of Triazine Ring: The triazine ring is formed through nucleophilic substitution reactions involving cyanuric chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.

Comparison with Similar Compounds

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

  • 6-(1-benzofuran-2-yl)-N-(2-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-benzofuran-2-yl)-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

These compounds share similar structural features but differ in their substituent groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15N5O2/c1-24-14-9-5-3-7-12(14)20-18-22-16(21-17(19)23-18)15-10-11-6-2-4-8-13(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23)

InChI Key

NMHRVLGGFMRWTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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